molecular formula C11H11NO3S B13872900 Ethyl 2-(furan-2-yl)-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-(furan-2-yl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B13872900
M. Wt: 237.28 g/mol
InChI Key: VGNSNWHYLZGSMC-UHFFFAOYSA-N
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Description

Ethyl 2-(furan-2-yl)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that features both furan and thiazole rings. These structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a valuable subject of study in organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(furan-2-yl)-4-methyl-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of furan derivatives with thiazole precursors under controlled conditions. For instance, the reaction of ethyl 2-bromo-4-methylthiazole-5-carboxylate with furan-2-boronic acid in the presence of a palladium catalyst can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions required for optimal production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(furan-2-yl)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiazole ring can be reduced under specific conditions to yield thiazolidines.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, while nucleophilic substitutions can take place on the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products:

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Thiazolidines and related compounds.

    Substitution: Various substituted furans and thiazoles.

Scientific Research Applications

Ethyl 2-(furan-2-yl)-4-methyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-(furan-2-yl)-4-methyl-1,3-thiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. The furan and thiazole rings can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit bacterial enzymes, leading to antimicrobial effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: Ethyl 2-(furan-2-yl)-4-methyl-1,3-thiazole-5-carboxylate stands out due to its combined furan and thiazole rings, which provide a unique set of chemical and biological properties

Conclusion

This compound is a compound of significant interest in various fields of research Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules, the study of biological activities, and the development of new materials and pharmaceuticals

Properties

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

ethyl 2-(furan-2-yl)-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C11H11NO3S/c1-3-14-11(13)9-7(2)12-10(16-9)8-5-4-6-15-8/h4-6H,3H2,1-2H3

InChI Key

VGNSNWHYLZGSMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=CO2)C

Origin of Product

United States

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